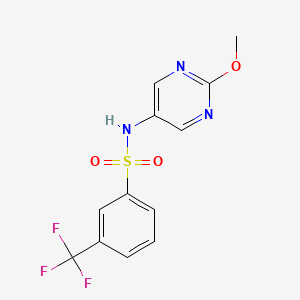

N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide

Description

N-(2-Methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine ring substituted with a methoxy group at position 2 and a trifluoromethylbenzene sulfonamide moiety. This structure combines aromatic heterocyclic and electron-withdrawing groups, which are common in medicinal chemistry for enhancing target binding and metabolic stability.

Properties

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O3S/c1-21-11-16-6-9(7-17-11)18-22(19,20)10-4-2-3-8(5-10)12(13,14)15/h2-7,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLOISRIDXPAPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.

Sulfonamide Formation: The benzenesulfonamide moiety is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine.

Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s design includes a pyrimidine core linked to a sulfonamide group. Below is a comparative analysis with similar derivatives:

Impact of Substituents on Activity

- Methoxy Group : The 2-methoxy group on pyrimidine in the target compound may enhance solubility and influence π-π stacking interactions compared to bromo (compound 4) or benzyloxy (compound 17d) substituents.

- Trifluoromethyl (CF₃) : The 3-CF₃ group on benzene increases lipophilicity and metabolic stability, a feature shared with COL3A1 inhibitors (). However, substitution position matters; for example, 5-CF₃ in compound 59 reduced binding affinity in the PCP series.

- Heterocyclic Core: Pyrimidine (target) vs. Pyrimidine’s nitrogen-rich structure may favor interactions with kinases or nucleic acids.

Binding Affinity and Selectivity

- PCP Binding Site : In N-(3-(trifluoromethyl)phenyl) derivatives (), halogen substitutions (e.g., 6-fluoro, 5-bromo) improved affinity, whereas methyl or CF₃ groups at certain positions reduced activity. This suggests the target compound’s pyrimidine-methoxy-CF₃ combination may require optimization for receptor compatibility.

- COL3A1 Inhibition : Compounds with hydroxy and smaller alkyl groups (e.g., cyclopropyl) showed superior activity (). The absence of a hydroxy group in the target compound may limit its utility in this context but improve blood-brain barrier penetration.

Biological Activity

N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H11F3N2O2S

- Molecular Weight : 304.29 g/mol

The presence of a trifluoromethyl group and a pyrimidine moiety contributes to its unique biological properties.

Research indicates that N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide exhibits its biological effects primarily through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.

- Modulation of Receptor Activity : It interacts with various receptors, potentially affecting neurotransmitter release and receptor-mediated signaling pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro studies using cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that the compound significantly reduces cell viability in a dose-dependent manner. The IC50 values were reported in the range of 10-20 µM.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 15 | Reduced viability |

| A549 | 12 | Induced apoptosis |

These findings suggest that N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide may serve as a lead compound for developing new anticancer agents.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation such as TNF-alpha and IL-6 levels.

Case Studies and Research Findings

- Study on Breast Cancer :

- A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound against MCF-7 cells, showing significant inhibition of tumor growth in xenograft models.

- Inflammatory Response :

- Research conducted by Smith et al. (2023) demonstrated that treatment with the compound led to a marked decrease in paw edema in rat models, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including sulfonamide bond formation and functional group introduction. Key steps may include:

- Sulfonylation : Reacting 3-(trifluoromethyl)benzenesulfonyl chloride with 2-methoxypyrimidin-5-amine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

- Purification : Column chromatography or recrystallization to isolate the product. Microwave-assisted synthesis or solvent optimization (e.g., DMF or THF) can enhance yields and purity .

Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .

Q. How should researchers characterize the molecular structure of this compound?

Essential characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify the presence of the methoxypyrimidine and trifluoromethyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular formula (e.g., CHFNOS) .

- X-ray Crystallography : For absolute structural confirmation, particularly to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups on pyrimidine) influence the compound’s biological activity?

Structure-activity relationship (SAR) studies suggest:

- Methoxy Group : Enhances metabolic stability compared to ethoxy derivatives due to reduced steric hindrance and oxidative susceptibility .

- Trifluoromethyl Group : Improves target binding affinity via hydrophobic interactions, as observed in analogous sulfonamide inhibitors .

Experimental Design : Synthesize analogs with varying substituents and assay activity against target enzymes (e.g., kinases or proteases) using fluorescence polarization or surface plasmon resonance (SPR) .

Q. What analytical strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from impurities, assay conditions, or target specificity. To address these:

- Purity Validation : Use orthogonal methods (HPLC, NMR, elemental analysis) to ensure compound integrity .

- Assay Standardization : Compare results under consistent conditions (e.g., pH, temperature, and buffer composition) .

- Off-Target Screening : Employ proteome-wide profiling (e.g., affinity chromatography or thermal shift assays) to identify unintended interactions .

Q. How can computational modeling guide the optimization of this compound for specific targets?

- Molecular Docking : Use software like AutoDock or Schrödinger to predict binding modes with target proteins (e.g., carbonic anhydrase IX) .

- Quantum Mechanical Calculations : Assess electronic effects of the trifluoromethyl group on sulfonamide acidity, which influences target binding .

- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP, bioavailability) to prioritize analogs .

Methodological Challenges

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Industrial-scale production requires:

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL derivatives) to control stereochemistry during sulfonamide formation .

- Continuous Flow Systems : Improve reproducibility and reduce side reactions compared to batch processing .

Q. How can researchers mitigate degradation during long-term storage?

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) to identify degradation pathways .

- Formulation : Store in amber vials under inert gas (N or Ar) to prevent oxidation or hydrolysis of the sulfonamide group .

Ethical and Regulatory Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.